![molecular formula C14H9ClN2O B1349896 2-(4-Chlorophényl)imidazo[1,2-a]pyridine-3-carbaldéhyde CAS No. 478257-35-1](/img/structure/B1349896.png)

2-(4-Chlorophényl)imidazo[1,2-a]pyridine-3-carbaldéhyde

Vue d'ensemble

Description

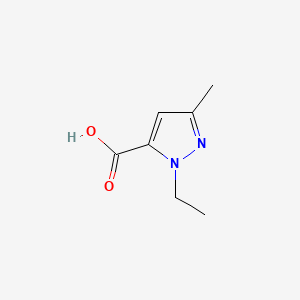

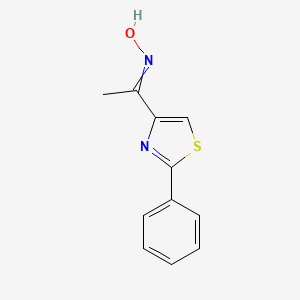

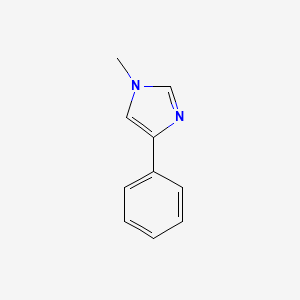

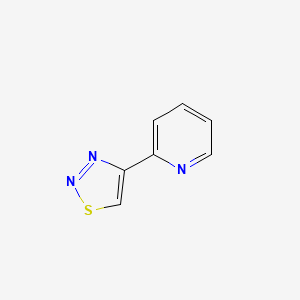

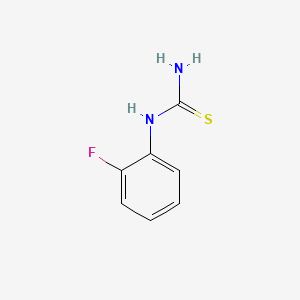

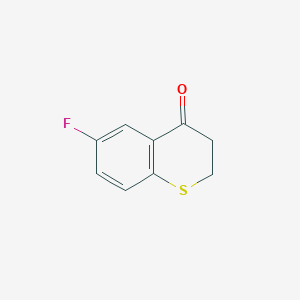

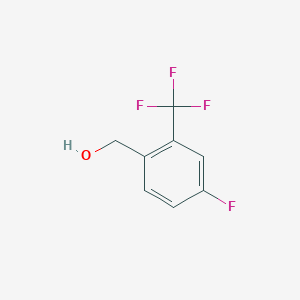

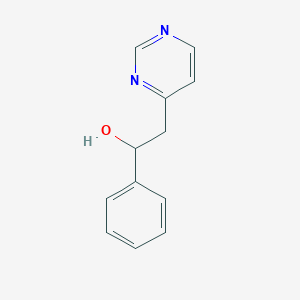

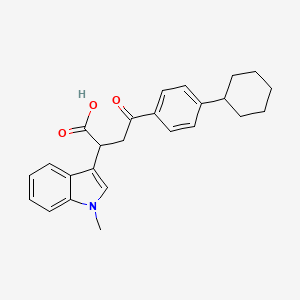

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves the use of different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the use of phosphoryl trichloride in DMF at 353 K .Chemical Reactions Analysis

This compound has been used in the synthesis of copper(II) complexes, which have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The oxidation efficiency of these complexes depends on several factors, namely the nature of the substituents on the ligands and the anions of the copper salts .Applications De Recherche Scientifique

Chimie Médicinale

L'imidazopyridine, qui est structurellement similaire au composé en question, est reconnue comme un échafaudage de « préjugé médicamenteux » en raison de son large éventail d'applications en chimie médicinale . Il est possible que le « 2-(4-Chlorophényl)imidazo[1,2-a]pyridine-3-carbaldéhyde » puisse avoir des applications similaires.

Science des Matériaux

L'imidazopyridine est également utile en science des matériaux en raison de son caractère structurel . Le composé pourrait potentiellement être utilisé dans le développement de nouveaux matériaux.

Dispositifs Optoélectroniques

Les dérivés de l'imidazo[1,5-a]pyridine, qui partagent une structure similaire avec le composé, ont été utilisés dans des dispositifs optoélectroniques . Cela suggère des applications potentielles pour le « this compound » dans ce domaine.

Capteurs

Les dérivés de l'imidazo[1,5-a]pyridine ont également été utilisés dans le développement de capteurs . Cela pourrait être une autre application potentielle pour le composé.

Médicaments Anticancéreux

Des innovations prometteuses ont été rapportées dans l'utilisation des dérivés de l'imidazo[1,5-a]pyridine comme médicaments anticancéreux . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans la recherche sur le cancer.

Microscopie Confocale et Imagerie

Les dérivés de l'imidazo[1,5-a]pyridine ont été utilisés comme émetteurs pour la microscopie confocale et l'imagerie . Cela pourrait être une autre application potentielle pour le composé.

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

One study showed that imidazo[1,2-a]pyridine derivatives in combination with copper(ii) salts have been used as catalysts for the oxidation of catechol to o-quinone . This suggests that the compound may influence redox reactions and related biochemical pathways.

Result of Action

One study indicated that imidazo[1,2-a]pyridine derivatives have shown potential as lead compounds for the treatment of intractable cancers .

Action Environment

It’s worth noting that the efficacy of similar imidazo[1,2-a]pyridine derivatives has been shown to depend on several factors, including the nature of the substituents on the ligands and the anions of the copper salts .

Analyse Biochimique

Biochemical Properties

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to form stable complexes with transition metals, particularly copper . These complexes can efficiently catalyze oxidation reactions, such as the catechol oxidation reaction . The compound interacts with enzymes like catechol oxidase, facilitating the conversion of catechol to o-quinone. Additionally, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can bind to proteins and other biomolecules, influencing their structure and function.

Cellular Effects

The effects of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of cyclin-dependent kinases, which are crucial for cell cycle regulation . By affecting these pathways, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can alter cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for prolonged experimentation . Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by modulating enzyme activity. For instance, it can inhibit enzymes involved in the metabolism of carbohydrates and lipids, leading to changes in energy production and storage . These interactions highlight the compound’s potential as a modulator of metabolic pathways.

Transport and Distribution

The transport and distribution of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific tissues and cellular compartments. This localization is crucial for its biological activity, as it allows the compound to interact with target biomolecules effectively.

Subcellular Localization

The subcellular localization of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPUCQPATNVVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374035 | |

| Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478257-35-1 | |

| Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural significance of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

A1: This compound serves as a versatile building block in organic synthesis. Its structure, featuring an imidazo[1,2-a]pyridine core with a reactive aldehyde group, allows for various chemical transformations. [, ] For instance, it readily undergoes reactions with ketones to form chalcones [], demonstrating its utility in constructing more complex molecules.

Q2: What spectroscopic data confirms the identity of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

A2: The synthesized compound has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H-NMR spectroscopy, and Mass Spectrometry (MS). [] These analyses provide detailed information about its functional groups and molecular weight, confirming its identity.

Q3: How is 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde utilized in the synthesis of biologically active compounds?

A3: Researchers have successfully synthesized a series of chalcones and oxopyrimidines using 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a key starting material. [] These newly synthesized compounds, containing the imidazo[1,2-a]pyridine nucleus, were subsequently screened for their antimicrobial activity. [] This highlights the potential of this aldehyde derivative in developing novel pharmaceuticals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)

![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)

![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)